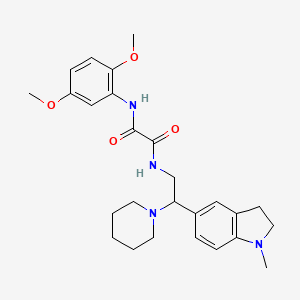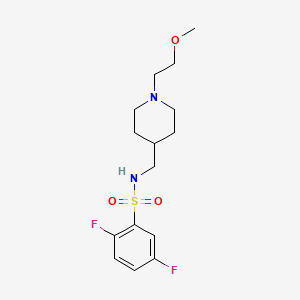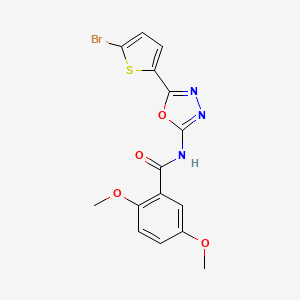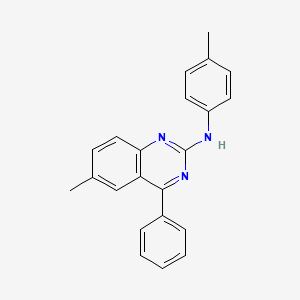![molecular formula C8H7N3O2 B2857269 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-90-2](/img/structure/B2857269.png)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a nitrogenous heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole-containing compounds often involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield a series of novel triazolo derivatives .Molecular Structure Analysis
Triazole compounds, including this compound, contain a triazole nucleus as a central structural component . The triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound was reported as a pale yellow solid with a melting point of 188–189 °C .科学的研究の応用
Environmental and Health Impact Studies
Studies often focus on the environmental presence and health impacts of various chemicals, including organophosphorus and pyrethroid pesticides. For example, Babina et al. (2012) investigated the exposure of South Australian preschool children to these pesticides, highlighting concerns about developmental neurotoxicants and the importance of understanding general population exposure for public health policy Babina et al., 2012.
Metabolic and Toxicity Studies
Compounds within the pyridine and triazole families are often subjects of metabolic and toxicity studies. For instance, Tao et al. (2022) reported on the toxic encephalopathy and methemoglobinemia following poisoning by a related compound, demonstrating the toxic potential of such chemicals when humans are exposed Tao et al., 2022.
Analytical Chemistry and Pharmacokinetics
The development of analytical techniques for studying bioactive compounds in biological matrices is a key area of research. Lang et al. (2010) presented an approach for quantitating food-derived bioactive pyridines in human plasma and urine, showcasing the application of hydrophilic liquid interaction chromatography tandem mass spectrometry in pharmacokinetic studies Lang et al., 2010.
Medical and Therapeutic Research
Some triazole and pyridine derivatives are explored for their potential medical applications. Okamoto et al. (1992) studied the effects of trapidil (triazolopyrimidine), a platelet-derived growth factor antagonist, in preventing restenosis after coronary angioplasty, highlighting the therapeutic potential of triazole derivatives Okamoto et al., 1992.
作用機序
Target of Action
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves binding to their targets, leading to changes in the function of these targets
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some triazole compounds have shown antimicrobial, antioxidant, and antiviral potential . .
将来の方向性
The future directions in the research of triazoles, including 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . This would be very useful for the discovery of new drug candidates . Furthermore, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
生化学分析
Biochemical Properties
The 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related triazolopyridine derivatives have been found to exhibit antiproliferative activities against a panel of cancer cell lines .
Molecular Mechanism
Related triazolopyridine derivatives have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins .
特性
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJMYIHIRWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)

![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2857192.png)
![3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2857193.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)






![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)
